molecular formula C3HBrO2 B179220 Bromopropiolic acid CAS No. 16900-53-1

Bromopropiolic acid

Cat. No.: B179220
CAS No.: 16900-53-1
M. Wt: 148.94 g/mol
InChI Key: ZSHNFLCNZCPFAB-UHFFFAOYSA-N
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Description

Bromopropiolic acid is an organic compound with the molecular formula C3HBrO2. It is a derivative of propiolic acid, where one hydrogen atom is replaced by a bromine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromopropiolic acid can be synthesized through the bromination of propiolic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the alkyne group.

Industrial Production Methods: In an industrial setting, this compound can be produced by the addition of bromine to propiolic acid in a continuous flow reactor. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form bromopropionic acid or other reduced derivatives.

    Substitution: this compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as bromoacetic acid.

    Reduction: Reduced products like bromopropionic acid.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

Bromopropiolic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of bromopropiolic acid involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the molecule makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    Propiolic Acid: The parent compound of bromopropiolic acid, lacking the bromine atom.

    Bromoacetic Acid: A similar compound where the bromine atom is attached to an acetic acid moiety.

    Bromopropionic Acid: A reduced form of this compound.

Uniqueness: this compound is unique due to its combination of an alkyne group and a bromine atom, making it highly reactive and versatile in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-bromoprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHNFLCNZCPFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404677
Record name Bromopropiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16900-53-1
Record name Bromopropiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does bromopropiolic acid interact with trans-3-chloroacrylic acid dehalogenase (CaaD) and what are the downstream effects?

A1: this compound acts as a potent irreversible inhibitor of CaaD. [] This inhibition occurs through covalent modification of Pro-1 of the CaaD beta-subunit. [] As a result of this interaction, CaaD's enzymatic activity, which normally involves the conversion of molecules like trans-3-chloroacrylate to malonate semialdehyde, is blocked. []

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